N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

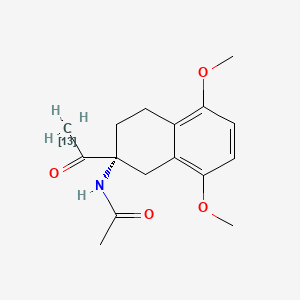

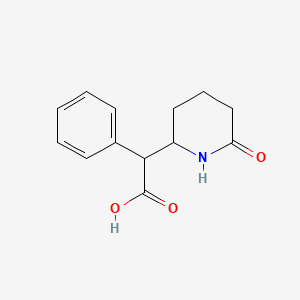

“N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem” also known as “N-Boc Diltiazem” is a compound with the CAS number 1289643-62-4 . It is used as a working standard or secondary reference standard . This compound is related to Diltiazem, which is a calcium channel blocker used to treat hypertension and manage chronic stable angina .

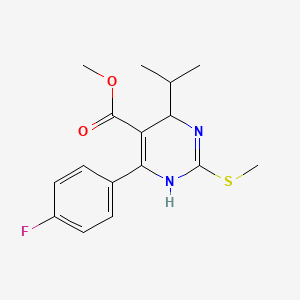

Molecular Structure Analysis

The molecular formula of “N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem” is C25H30N2O6S and its molecular weight is 486.58 . The detailed molecular structure is not provided in the search results.Applications De Recherche Scientifique

Deprotection of Boc-Protected Heteroarenes

The N-tert-Butoxycarbonyl (Boc) group is commonly used to protect nitrogen atoms in heteroarenes during synthetic processes. The deprotection of Boc-protected functionalized heteroarenes is crucial for the development of complexant scaffolds for the separation of trivalent minor actinides from lanthanides in nuclear waste . This process involves the development of new strategies for the removal of the Boc group, which is essential for evaluating the efficacy of complexants in separation assays.

Synthesis of Functionalized Soft-N-Donor Complexants

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem can be used in the synthesis of functionalized soft-N-donor complexants. These complexants have favorable solubility and kinetics profiles, making them applicable for the separation of minor actinides from lanthanides . The synthesis involves various functional group interconversions and the removal of the Boc protecting group.

Mild Deprotection Methods

The compound can be involved in the development of mild deprotection methods for the N-Boc group from a diverse set of compounds. This includes aliphatic, aromatic, and heterocyclic substrates, which is significant for the synthesis of medicinally active compounds . Such methods are essential for the selective formation of bonds while minimizing competing reactions.

Continuous-Flow Synthesis

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem may be used in continuous-flow synthesis to perform intramolecular cyclization of haloalkyl-substituted α-amino esters. This method is advantageous for its efficiency and the ability to maintain memory of chirality, which is important for the production of chiral pharmaceuticals .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves the protection of the amine group of Diltiazem, followed by selective deprotection and alkylation to introduce the tert-butoxycarbonyl group. Subsequently, the secondary amine is deprotected, and the compound is purified to obtain the final product.", "Starting Materials": [ "Diltiazem", "tert-Butyl chloroformate", "Triethylamine", "Methanol", "Sodium hydroxide", "Methylene chloride" ], "Reaction": [ "Diltiazem is dissolved in methanol and triethylamine is added to the solution.", "tert-Butyl chloroformate is added dropwise to the solution to protect the amine group of Diltiazem and the reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is diluted with methylene chloride and washed with sodium hydroxide solution to remove any unreacted tert-butyl chloroformate.", "The organic layer is separated and dried over sodium sulfate.", "The protected Diltiazem is then selectively deprotected by treatment with sodium hydroxide in methanol to obtain N,N-Didesmethyl Diltiazem.", "The resulting compound is then reacted with tert-butyl bromoacetate in the presence of potassium carbonate to introduce the tert-butoxycarbonyl group.", "The reaction mixture is stirred at room temperature for 24 hours and then quenched with water.", "The product is extracted with methylene chloride and washed with water and brine.", "The organic layer is dried over sodium sulfate and the solvent is evaporated to obtain crude N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem.", "The crude product is purified by column chromatography to obtain the final product." ] } | |

Numéro CAS |

1289643-62-4 |

Formule moléculaire |

C25H30N2O6S |

Poids moléculaire |

486.583 |

Nom IUPAC |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |

Clé InChI |

IMWNUUJVCLTJIT-YADHBBJMSA-N |

SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |

Synonymes |

(2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-N-butoxycarbonyl-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; N-Butoxycarbonyl (2S,3S)-N,N-Didemethyldiltiazem; N-[2-[(2S,3S)-3-(Acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiaze |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)

![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)